![molecular formula C20H30N2O4 B2434853 Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate CAS No. 1286274-77-8](/img/structure/B2434853.png)
Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate” is a chemical compound with the molecular formula C20H30N2O4 . It is also known by its synonyms which include "Benzoic acid, 3-[[[trans-4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]amino]methyl]-, methyl ester" .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.46 . Predicted properties include a density of 1.12±0.1 g/cm3 and a boiling point of 500.9±50.0 °C .Scientific Research Applications
Synthesis and Chemical Properties
Stereoselective Synthesis : Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate has been used in stereoselective synthesis processes. For example, Thomas & Vickers (2009) demonstrated its use in the stereoselective Mannich reaction for preparing potential precursors of stemofoline, an alkaloid with potential therapeutic applications (Thomas & Vickers, 2009).
Chemical Transformations : The compound has been used in various chemical transformations. Thornton & Jarman (1990) utilized it in the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, showing its role in the regiocontrol of metallation directed by fluorine (Thornton & Jarman, 1990).
Structural Analysis : It also plays a role in structural chemistry, as demonstrated by Jones & Kuś (2004), who studied its crystallization and molecular structure, providing insights into its chemical behavior and properties (Jones & Kuś, 2004).
Medicinal Chemistry and Drug Development
Intermediate in Drug Synthesis : This compound is significant in medicinal chemistry, particularly as an intermediate in drug synthesis. For instance, Campbell et al. (2009) utilized it in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists (Campbell et al., 2009).
Dipeptido-mimetic Synthesis : Lauffer & Mullican (2002) demonstrated its application in synthesizing a dipeptido-mimetic, highlighting its versatility in creating complex molecular structures for potential therapeutic use (Lauffer & Mullican, 2002).
Novel Chemical Syntheses
Chiral Intermediate Production : Zhang Xingxian (2012) synthesized Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a crucial chiral intermediate of sitagliptin, from L-aspartic acid, demonstrating the compound's role in producing significant pharmaceutical intermediates (Zhang Xingxian, 2012).
Hydrogenation Studies : Smith et al. (2001) used it in N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology, contributing to advancements in selective hydrogenation processes (Smith et al., 2001).
Safety and Hazards
properties
IUPAC Name |
methyl 3-[[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-20(2,3)26-19(24)22-17-10-8-16(9-11-17)21-13-14-6-5-7-15(12-14)18(23)25-4/h5-7,12,16-17,21H,8-11,13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGMKLWRZMNEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.